N-[2-[(3-methoxybenzoyl)amino]ethyl]-6-oxaspiro[2.5]octane-2-carboxamide
Description
N-[2-[(3-methoxybenzoyl)amino]ethyl]-6-oxaspiro[25]octane-2-carboxamide is a synthetic organic compound with a complex structure It features a spirocyclic core, which is a unique arrangement of atoms where two rings are connected through a single atom
Properties
IUPAC Name |
N-[2-[(3-methoxybenzoyl)amino]ethyl]-6-oxaspiro[2.5]octane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-23-14-4-2-3-13(11-14)16(21)19-7-8-20-17(22)15-12-18(15)5-9-24-10-6-18/h2-4,11,15H,5-10,12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGSNSBUZPFNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2CC23CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3-methoxybenzoyl)amino]ethyl]-6-oxaspiro[2.5]octane-2-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction. This involves the reaction of a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Benzoyl Group: The 3-methoxybenzoyl group is introduced through an acylation reaction. This step involves the reaction of the spirocyclic intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate with an amine under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
N-[2-[(3-methoxybenzoyl)amino]ethyl]-6-oxaspiro[2
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: Its spirocyclic core can impart unique physical properties, making it useful in the development of new materials with specific mechanical or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological processes, particularly those involving spirocyclic structures or amide bonds.
Industrial Applications: It can be utilized in the synthesis of complex organic molecules, serving as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of N-[2-[(3-methoxybenzoyl)amino]ethyl]-6-oxaspiro[2.5]octane-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic core can influence the compound’s binding affinity and specificity, while the amide bond can participate in hydrogen bonding interactions with the target.
Comparison with Similar Compounds
Similar Compounds
N-[2-[(3-methoxybenzoyl)amino]ethyl]-6-oxaspiro[2.5]octane-2-carboxamide: shares similarities with other spirocyclic compounds and benzoyl derivatives.
Spirocyclic Compounds: These include spiro[cyclohexane-1,2’-indole] and spiro[cyclopentane-1,2’-pyrrolidine], which also feature a spirocyclic core but differ in their specific ring structures and substituents.
Benzoyl Derivatives: Compounds like 3-methoxybenzoyl chloride and 3-methoxybenzamide share the benzoyl group but lack the spirocyclic core.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic core with a benzoyl group and an amide bond. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
